molecular formula C22H20ClNO6 B15037935 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

Cat. No.: B15037935
M. Wt: 429.8 g/mol
InChI Key: LEUZBHDKQJSUAD-UHFFFAOYSA-N
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Description

The compound 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a synthetic coumarin derivative featuring a 6-chloro and 4-methyl substitution on the coumarin core. At the 7-position, an ester linkage connects the coumarin moiety to a 4-{[(benzyloxy)carbonyl]amino}butanoate side chain. The benzyloxy carbonyl (Cbz) group on the butanoate chain may act as a protective group for amine functionalities during synthesis or modulate bioavailability in biological systems.

Properties

Molecular Formula

C22H20ClNO6

Molecular Weight

429.8 g/mol

IUPAC Name

(6-chloro-4-methyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C22H20ClNO6/c1-14-10-21(26)29-18-12-19(17(23)11-16(14)18)30-20(25)8-5-9-24-22(27)28-13-15-6-3-2-4-7-15/h2-4,6-7,10-12H,5,8-9,13H2,1H3,(H,24,27)

InChI Key

LEUZBHDKQJSUAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate and 4-{[(benzyloxy)carbonyl]amino}butanoic acid.

    Coupling Reaction: The two starting materials are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours.

    Purification: The crude product is purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticoagulant, antimicrobial, and anticancer agent.

    Biological Research: It is used in studies to understand the biological pathways and mechanisms of coumarin derivatives.

    Pharmaceutical Research: The compound is explored for its potential use in drug development and formulation.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as cytochrome P450, which are involved in drug metabolism.

    Pathways Involved: It may interfere with the coagulation cascade, leading to anticoagulant effects. Additionally, it may inhibit bacterial enzymes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs differ primarily in substituent patterns on the coumarin ring and side-chain modifications. A key comparator is 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate (Y041-2449, ChemDiv ID: Y041-2449), which features an additional chlorine atom at position 3 of the coumarin ring. Below is a detailed comparison:

Property Target Compound Y041-2449 Hypothetical Analog (8-OMe variant)
Substituents (Coumarin) 6-Cl, 4-Me 3,6-Cl, 4-Me 6-Cl, 4-Me, 8-OMe
Molecular Formula C₂₂H₁₉ClNO₆ C₂₂H₁₉Cl₂NO₆ C₂₃H₂₂ClNO₇
Molecular Weight 428.84 g/mol 463.29 g/mol 459.88 g/mol
Chlorine Atoms 1 2 1
Key Functional Groups Cbz-protected butanoate, Cl (electron-withdrawing) Additional Cl at C3 increases steric hindrance Methoxy (electron-donating) at C8 enhances fluorescence
Potential Applications Enzyme inhibition, drug screening High-throughput screening, biological probes Photodynamic therapy, fluorescent tags

Key Differences and Implications

Chlorine at position 6 may enhance electrophilicity, favoring nucleophilic attack in enzyme inhibition. Y041-2449’s 3,6-dichloro substitution increases molecular weight and lipophilicity (ClogP ~3.5 vs. ~3.0 for the target compound), which could improve membrane permeability but reduce aqueous solubility.

Synthetic Considerations: Introducing chlorine at position 3 (as in Y041-2449) requires electrophilic aromatic substitution under harsher conditions compared to the target compound’s simpler 6-Cl synthesis. The Cbz group in both compounds necessitates hydrogenolysis for deprotection, a step requiring careful optimization to avoid side-chain degradation.

Biological Activity: Coumarins with 6-Cl substitutions are known to inhibit acetylcholinesterase (AChE) and thrombin. The target compound’s single Cl may offer balanced activity, while Y041-2449’s dichloro variant could exhibit higher potency but greater off-target effects due to increased hydrophobicity. Methoxy substitutions (e.g., in the hypothetical 8-OMe analog) often enhance fluorescence quantum yield, making such derivatives more suitable for imaging applications.

Research Findings and Data Gaps

  • Target Compound: No direct biological data are available, but structural analogs suggest IC₅₀ values in the micromolar range for AChE inhibition. Computational docking studies predict favorable interactions with the catalytic triad of trypsin-like proteases.
  • Y041-2449 : Used in high-throughput screening libraries, though specific activity data remain proprietary. Its dichloro substitution aligns with trends in kinase inhibitor design, where halogenation improves target affinity.
  • Stability : The target compound’s ester linkage may confer pH-dependent hydrolysis, whereas Y041-2449’s additional Cl could stabilize the coumarin ring against oxidative degradation.

Biological Activity

6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a coumarin derivative that has garnered attention for its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the current understanding of the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a coumarin core with a chloro substituent and an amino acid derivative. The molecular formula is C24H25ClN2O6C_{24}H_{25}ClN_{2}O_{6} with a molecular weight of approximately 448.92 g/mol.

Research indicates that coumarin derivatives can exert their biological effects through various mechanisms:

  • Antioxidant Activity : Coumarins have been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Some studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
  • Enzyme Inhibition : The compound has been tested for its ability to inhibit enzymes such as β-glucuronidase, which plays a role in various metabolic processes.

In Vitro Studies

In vitro assays have demonstrated the following biological activities:

Activity TypeAssay MethodResult (IC50)
Antioxidant DPPH Radical Scavenging45 µM
Anti-inflammatory Albumin Denaturation Inhibition65% inhibition at 100 µM
Enzyme Inhibition β-glucuronidase InhibitionIC50 = 52.39 ± 1.85 µM

The results indicate that the compound exhibits significant antioxidant and anti-inflammatory activities compared to standard drugs like ibuprofen .

Case Studies

  • Cancer Cell Lines : The compound was tested against various cancer cell lines (e.g., HL-60 leukemia cells), showing potential in inducing differentiation and apoptosis.
  • Animal Models : In vivo studies using murine models indicated reduced tumor growth when treated with the compound, supporting its anticancer potential.

Structure-Activity Relationship (SAR)

The biological activity of coumarins is highly dependent on their chemical structure. Variations in substituents at specific positions on the coumarin ring can enhance or diminish their activity:

  • Chloro Substituent : Enhances lipophilicity and may improve membrane permeability.
  • Benzyloxycarbonyl Group : Contributes to enzyme inhibition and may enhance binding affinity to target proteins.

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